molecular formula C16H20O4 B2951826 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate CAS No. 312525-47-6

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate

Cat. No.: B2951826
CAS No.: 312525-47-6
M. Wt: 276.332
InChI Key: CZHYHHCVVUOCOL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is an organic compound with the molecular formula C16H20O4 It is characterized by the presence of an ethoxy group, a formyl group, and a cyclohexanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate typically involves the esterification of 2-ethoxy-4-formylphenol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Ethoxy-4-carboxyphenyl cyclohexanecarboxylate.

    Reduction: 2-Ethoxy-4-hydroxymethylphenyl cyclohexanecarboxylate.

    Substitution: Various alkoxy-substituted phenyl cyclohexanecarboxylates.

Scientific Research Applications

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-formylphenyl cyclohexanecarboxylate
  • 2-Ethoxy-4-hydroxyphenyl cyclohexanecarboxylate
  • 2-Ethoxy-4-methylphenyl cyclohexanecarboxylate

Uniqueness

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is unique due to the presence of both an ethoxy group and a formyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHYHHCVVUOCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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